
(E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine (KF17837) is a potent and selective antagonist of the adenosine A2A receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.
Mécanisme D'action
(E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine is a selective antagonist of the adenosine A2A receptor. Adenosine is an endogenous purine nucleoside that acts as a neuromodulator in the central nervous system. Adenosine A2A receptors are predominantly expressed in the striatum and are involved in the regulation of dopamine release. (E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine blocks the binding of adenosine to the A2A receptor, thereby reducing the inhibitory effect of adenosine on dopamine release.
Biochemical and Physiological Effects:
(E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is thought to be responsible for its neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. (E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine is a potent and selective antagonist of the adenosine A2A receptor, which makes it a valuable tool for studying the role of the A2A receptor in various diseases. However, (E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. (E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the study of (E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine. One potential application is in the treatment of neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. (E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Another potential application is in the treatment of cancer. (E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine has been shown to inhibit the growth of cancer cells, and further research is needed to determine its potential as an anticancer agent. Finally, (E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine could be used as a tool for studying the role of the adenosine A2A receptor in various physiological and pathological processes.
Méthodes De Synthèse
(E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine is synthesized by the reaction of 3-fluorocinnamaldehyde with 1,3-dipropylxanthine in the presence of a base. The reaction proceeds through a Knoevenagel condensation reaction, followed by a Michael addition reaction, to yield (E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine as a yellow solid.
Applications De Recherche Scientifique
(E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. (E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
Numéro CAS |
147700-43-4 |
|---|---|
Nom du produit |
(E)-8-(3-Fluorostyryl)-1,3-dipropylxanthine |
Formule moléculaire |
C19H21FN4O2 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
8-[(E)-2-(3-fluorophenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C19H21FN4O2/c1-3-10-23-17-16(18(25)24(11-4-2)19(23)26)21-15(22-17)9-8-13-6-5-7-14(20)12-13/h5-9,12H,3-4,10-11H2,1-2H3,(H,21,22)/b9-8+ |
Clé InChI |
WKAOIIMNNQWXSP-CMDGGOBGSA-N |
SMILES isomérique |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC(=CC=C3)F |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC(=CC=C3)F |
SMILES canonique |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC(=CC=C3)F |
Synonymes |
(E)-1,3-Dipropyl-8-(2-(3-fluorophenyl)ethenyl)-3,7-dihydro-1H-purine-2 ,6-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



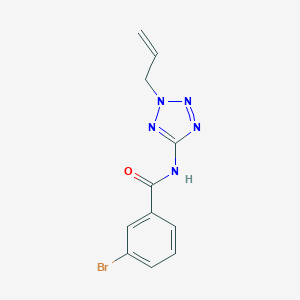

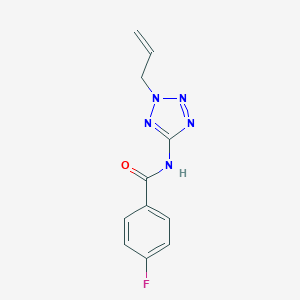
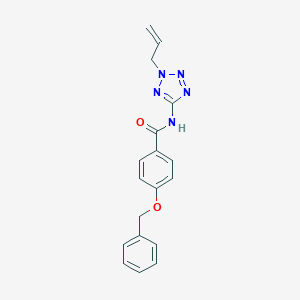


![[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate](/img/structure/B235076.png)


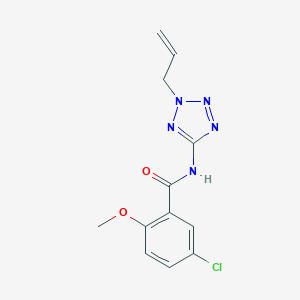
![N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide](/img/structure/B235086.png)
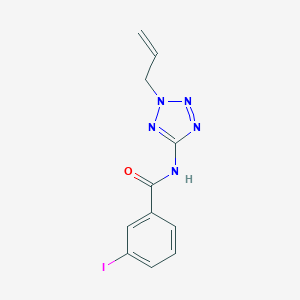

![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B235110.png)